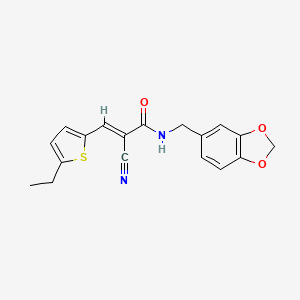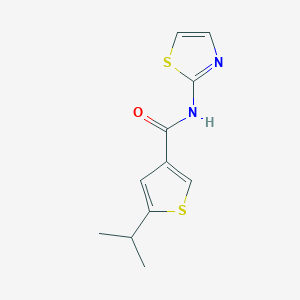
ethyl 4-(2-chlorobenzyl)-1-(2-pyrazinylcarbonyl)-4-piperidinecarboxylate
Vue d'ensemble
Description
Ethyl 4-(2-chlorobenzyl)-1-(2-pyrazinylcarbonyl)-4-piperidinecarboxylate, also known as CP-526, 55, is a chemical compound that belongs to the piperidine class of drugs. It is a potent and selective inhibitor of the enzyme phosphodiesterase-5 (PDE5), which is responsible for the degradation of cyclic guanosine monophosphate (cGMP). The inhibition of PDE5 leads to an increase in cGMP levels, resulting in smooth muscle relaxation and vasodilation. CP-526, 55 has been extensively studied for its potential use in the treatment of erectile dysfunction and pulmonary arterial hypertension.
Mécanisme D'action
The primary mechanism of action of ethyl 4-(2-chlorobenzyl)-1-(2-pyrazinylcarbonyl)-4-piperidinecarboxylate, 55 is the inhibition of PDE5. PDE5 is responsible for the degradation of cGMP, which is a second messenger molecule that mediates smooth muscle relaxation and vasodilation. By inhibiting PDE5, this compound, 55 increases cGMP levels, leading to smooth muscle relaxation and vasodilation in the corpus cavernosum of the penis and the pulmonary vasculature.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound, 55 are primarily related to its ability to increase cGMP levels. In the penis, this leads to smooth muscle relaxation and vasodilation, resulting in increased blood flow and the ability to achieve and maintain an erection. In the pulmonary vasculature, this leads to vasodilation and improved oxygenation of the blood, making this compound, 55 a potential treatment for pulmonary arterial hypertension.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using ethyl 4-(2-chlorobenzyl)-1-(2-pyrazinylcarbonyl)-4-piperidinecarboxylate, 55 in lab experiments include its high potency and selectivity for PDE5, which reduces the risk of side effects associated with the inhibition of other PDE isoforms. However, limitations include the need for specialized equipment and expertise to synthesize and handle the compound, as well as the potential for variability in results due to differences in experimental conditions and protocols.
Orientations Futures
For research on ethyl 4-(2-chlorobenzyl)-1-(2-pyrazinylcarbonyl)-4-piperidinecarboxylate, 55 include further preclinical studies to evaluate its safety and efficacy in the treatment of erectile dysfunction and pulmonary arterial hypertension. Additionally, research could focus on the development of new PDE5 inhibitors with improved selectivity, potency, and pharmacokinetic properties. Finally, studies could investigate the potential use of this compound, 55 in the treatment of other conditions, such as heart failure and stroke.
Applications De Recherche Scientifique
Ethyl 4-(2-chlorobenzyl)-1-(2-pyrazinylcarbonyl)-4-piperidinecarboxylate, 55 has been extensively studied for its potential use in the treatment of erectile dysfunction and pulmonary arterial hypertension. In preclinical studies, this compound, 55 has been shown to be a potent and selective inhibitor of PDE5, with a higher affinity for PDE5 than other PDE isoforms. This selectivity is important because it reduces the risk of side effects associated with the inhibition of other PDE isoforms.
Propriétés
IUPAC Name |
ethyl 4-[(2-chlorophenyl)methyl]-1-(pyrazine-2-carbonyl)piperidine-4-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22ClN3O3/c1-2-27-19(26)20(13-15-5-3-4-6-16(15)21)7-11-24(12-8-20)18(25)17-14-22-9-10-23-17/h3-6,9-10,14H,2,7-8,11-13H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OBHJMIXTXADVOD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1(CCN(CC1)C(=O)C2=NC=CN=C2)CC3=CC=CC=C3Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22ClN3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


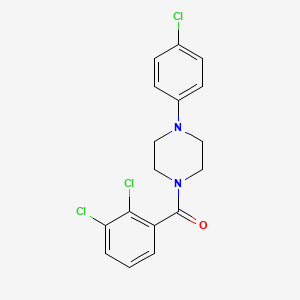
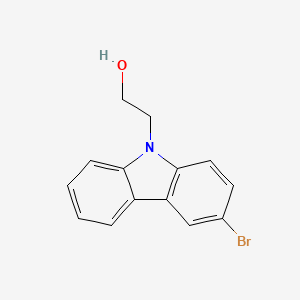
![1-[2-(4-fluorophenoxy)butanoyl]-4-methylpiperazine](/img/structure/B4790765.png)
![5-{3-bromo-5-ethoxy-4-[(2-methylbenzyl)oxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4790784.png)
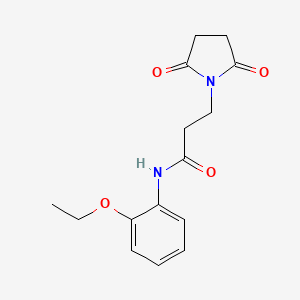
![2-(2,2-dimethylpropanoyl)-3-{4-methoxy-3-[(2,2,3,3-tetrafluoropropoxy)methyl]phenyl}acrylonitrile](/img/structure/B4790817.png)
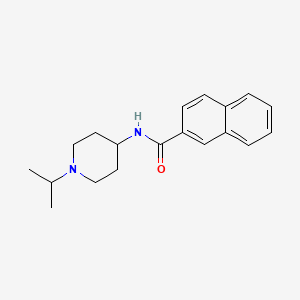
![2-{3,5-bis[4-(difluoromethoxy)phenyl]-1H-pyrazol-1-yl}-4-phenyl-1,3-thiazole](/img/structure/B4790828.png)
![N-(4-methoxyphenyl)-3-{[5-(4-methylphenyl)[1,3]thiazolo[2,3-c][1,2,4]triazol-3-yl]thio}propanamide](/img/structure/B4790839.png)
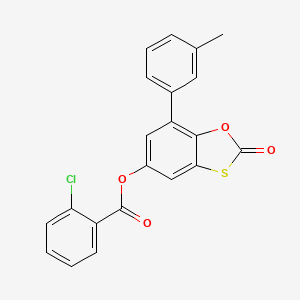
![N-(2-furylmethyl)-3-methyl-4-[(phenylsulfonyl)amino]benzamide](/img/structure/B4790856.png)
![methyl 5-{[(4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl)oxy]methyl}-2-furoate](/img/structure/B4790857.png)
